molecular formula C14H24N2O6 B1445863 5-Oxa-2-aza-spiro[3.4]octane hemioxalate CAS No. 1523618-29-2

5-Oxa-2-aza-spiro[3.4]octane hemioxalate

Cat. No. B1445863
CAS RN: 1523618-29-2
M. Wt: 316.35 g/mol
InChI Key: OZSFCICIMABNNL-UHFFFAOYSA-N
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Description

5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a chemical compound with the molecular formula C8H13NO5 . It has a molecular weight of 203.194 g/mol . This compound is used as a reactant in the preparation of aminopyridine derivatives as PI3K inhibitors .


Molecular Structure Analysis

The InChI Key for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is JFOZNINEJYPQQK-UHFFFAOYSA-N . The SMILES representation is C1CC2(COC2)NC1.C(=O)(C(=O)O)O .


Physical And Chemical Properties Analysis

5-Oxa-2-aza-spiro[3.4]octane hemioxalate decomposes in water . It’s a moisture-sensitive compound and should be stored in a cool, well-ventilated area .

Scientific Research Applications

Photochromic Materials

Spiro compounds, including 5-Oxa-2-azaspiro[3.4]octane hemioxalate, find applications as photochromic materials. These materials exhibit reversible color changes upon exposure to light. Specifically, they can switch between colorless and colored forms. Researchers explore their use in optical devices, sensors, and smart materials .

Leuco Dyes

Leuco dyes are colorless compounds that transform into colored forms upon chemical or environmental stimuli. Spiro forms of lactones and oxazines, such as 5-Oxa-2-azaspiro[3.4]octane hemioxalate, fall into this category. These compounds have applications in imaging, security features (e.g., anti-counterfeiting), and chemical sensors .

Mechanism of Action

The mechanism of action of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is not clearly mentioned in the available resources. It’s used as a reactant in the preparation of aminopyridine derivatives as PI3K inhibitors , but the exact mechanism is not specified.

Safety and Hazards

This compound is harmful if swallowed or in contact with skin . It’s recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

5-oxa-2-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSFCICIMABNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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